tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate
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Overview
Description
Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl carbamate group attached to a pyrimidine ring, which is further substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields tert-butyl alcohol and the corresponding amine .
Scientific Research Applications
Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and lipophilicity.
Medicine: Explored as a potential drug candidate for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
Tert-Butyl (2-(trifluoromethyl)pyrimidin-5-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where stability and lipophilicity are crucial .
Properties
Molecular Formula |
C10H12F3N3O2 |
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Molecular Weight |
263.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)16-6-4-14-7(15-5-6)10(11,12)13/h4-5H,1-3H3,(H,16,17) |
InChI Key |
OSZHIBZGVSLWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)C(F)(F)F |
Origin of Product |
United States |
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